molecular formula C9H15ClN2 B3086272 N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride CAS No. 1158622-04-8

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride

Cat. No. B3086272
CAS RN: 1158622-04-8
M. Wt: 186.68 g/mol
InChI Key: ZVKWPZMNKAVNAW-UHFFFAOYSA-N
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Description

“N-(Pyridin-3-ylmethyl)propan-2-amine” is a chemical compound with the empirical formula C9H14N2 . It is a heterocyclic building block and is typically provided in solid form .


Molecular Structure Analysis

The molecular weight of “N-(Pyridin-3-ylmethyl)propan-2-amine” is 150.22 . The SMILES string representation of the molecule is CC(C)NCC1=CC=CN=C1 , which represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

“N-(Pyridin-3-ylmethyl)propan-2-amine” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is also very soluble in water .

Scientific Research Applications

Early Discovery Research

This compound is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in the initial stages of drug discovery where researchers screen thousands of compounds for potential biological activity.

Synthesis of Derivatives

The compound can serve as a building block in the synthesis of a wide range of derivatives. These derivatives can exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Docking Studies

Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Safety and Hazards

“N-(Pyridin-3-ylmethyl)propan-2-amine” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The compound is sold “as-is” without any warranty of fitness for a particular purpose . It should be handled with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-8(2)11-7-9-4-3-5-10-6-9;/h3-6,8,11H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKWPZMNKAVNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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